[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13529923
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O3 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m1/s1 |
| Standard InChI Key | NHGPFNYOEORMBH-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)CN |
| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CN |
Introduction
Chemical Identity and Structural Features
The molecular formula of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is C12H22N3O3, with a molar mass of 280.33 g/mol. Its IUPAC name derives from the stereochemistry at the piperidine nitrogen (R-configuration), the amino-acetyl moiety at position 1, and the tert-butyl carbamate at position 3 . Key structural elements include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that often enhances bioavailability in drug candidates.
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Amino-acetyl group: A functional group (-NH-CO-CH2-) with hydrogen-bonding potential, critical for interactions with biological targets.
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tert-Butyl carbamate: A protective group that improves lipophilicity and metabolic stability.
A comparative analysis with related compounds reveals distinct features:
Synthesis and Reaction Pathways
The synthesis of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves multi-step organic reactions, typically starting from enantiomerically pure piperidine precursors. A generalized synthetic route includes:
Step 1: Piperidine Functionalization
The piperidine ring is functionalized at position 3 with a carbamic acid tert-butyl ester group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Step 3: Deprotection and Purification
Final deprotection steps yield the free amino group, followed by chromatographic purification to isolate the (R)-enantiomer.
Critical Reaction Conditions:
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection.
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Catalysts: 4-Dimethylaminopyridine (DMAP) for acylations.
Physicochemical Properties
Experimental and predicted data for analogous compounds provide insights into this compound’s behavior:
The tert-butyl group enhances lipid solubility, suggesting moderate blood-brain barrier permeability. The amino group’s pKa indicates protonation under physiological conditions, favoring ionic interactions with biological targets .
Comparative Analysis with Analogues
The absence of a cyclopropyl group (cf.) reduces steric hindrance, potentially increasing binding affinity at flat protein surfaces. Conversely, the chloro derivative lacks the amino group’s hydrogen-bonding capacity, underscoring this compound’s unique pharmacophoric profile.
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